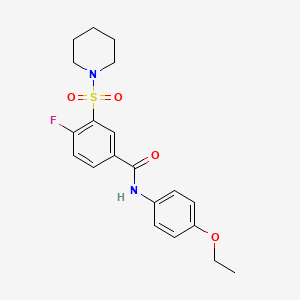
N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonamide group, and an ethoxyphenyl moiety, contributing to its unique pharmacological profile. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in antibacterial and anti-inflammatory contexts. The compound may modulate the activity of specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Antibacterial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown strong inhibitory effects against various bacterial strains. In a study evaluating related compounds, several demonstrated IC50 values indicating potent antibacterial activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and urease effectively. For example, certain derivatives displayed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, suggesting that this compound may exhibit comparable inhibitory activity .
Study 1: Antimicrobial Efficacy
A comprehensive study investigated the antimicrobial efficacy of related sulfonamide derivatives. The results indicated that compounds with similar piperidine structures exhibited moderate to strong activity against multiple bacterial strains. The study highlighted the importance of the sulfonamide moiety in enhancing the antibacterial properties of these compounds .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of piperidine-based compounds. The study found that several derivatives acted as effective inhibitors of urease and AChE, with implications for treating conditions like Alzheimer's disease and urinary tract infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) |
|---|---|---|---|
| Compound A | Structure A | 2.14 ± 0.003 | 0.63 ± 0.001 |
| Compound B | Structure B | 6.28 ± 0.003 | 1.21 ± 0.005 |
| This compound | TBD | TBD | TBD |
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-2-27-17-9-7-16(8-10-17)22-20(24)15-6-11-18(21)19(14-15)28(25,26)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBDVBHESYTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














